molecular formula C11H18NO+ B14726135 N,N,N-trimethyl-2-phenoxyethanaminium CAS No. 6779-86-8

N,N,N-trimethyl-2-phenoxyethanaminium

Cat. No.: B14726135
CAS No.: 6779-86-8
M. Wt: 180.27 g/mol
InChI Key: VCXBSHBJVUIQHJ-UHFFFAOYSA-N
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Description

N,N,N-Trimethyl-2-phenoxyethanaminium is a quaternary ammonium compound with the molecular formula C11H18NO. This compound is known for its surfactant properties and is used in various industrial and research applications. It is characterized by the presence of a phenoxy group attached to an ethanaminium moiety, which is further substituted with three methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-trimethyl-2-phenoxyethanaminium typically involves the reaction of 2-phenoxyethanol with trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The general reaction scheme is as follows: [ \text{2-Phenoxyethanol} + \text{Trimethylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The process typically includes steps such as:

    Reaction: Mixing 2-phenoxyethanol with trimethylamine in the presence of a catalyst.

    Purification: The crude product is purified using techniques such as distillation or recrystallization.

    Quality Control: The final product is subjected to quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N,N,N-Trimethyl-2-phenoxyethanaminium undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form corresponding phenolic compounds.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or hydroxides are often employed.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Reduced ammonium compounds.

    Substitution: Substituted ammonium salts.

Scientific Research Applications

N,N,N-Trimethyl-2-phenoxyethanaminium has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Utilized in the formulation of cleaning agents and detergents.

Mechanism of Action

The mechanism of action of N,N,N-trimethyl-2-phenoxyethanaminium involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and affecting cellular processes. The molecular targets include membrane proteins and phospholipids, leading to changes in membrane permeability and function.

Comparison with Similar Compounds

  • N,N,N-Trimethyl-2-phenoxyethanaminium iodide
  • This compound bromide

Comparison: this compound is unique due to its specific phenoxyethanaminium structure, which imparts distinct chemical and physical properties. Compared to its iodide and bromide counterparts, it may exhibit different solubility and reactivity profiles, making it suitable for specific applications.

Properties

CAS No.

6779-86-8

Molecular Formula

C11H18NO+

Molecular Weight

180.27 g/mol

IUPAC Name

trimethyl(2-phenoxyethyl)azanium

InChI

InChI=1S/C11H18NO/c1-12(2,3)9-10-13-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3/q+1

InChI Key

VCXBSHBJVUIQHJ-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCOC1=CC=CC=C1

Origin of Product

United States

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